molecular formula C19H17FN2S B300119 4-(4-Fluorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole

4-(4-Fluorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole

Cat. No.: B300119
M. Wt: 324.4 g/mol
InChI Key: GGNVUUYFBLWSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole, also known as FPPT, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This molecule is a thiazole derivative that contains a pyrrolidine and a fluorophenyl group, making it a unique and interesting compound for researchers to study.

Mechanism of Action

The exact mechanism of action of 4-(4-Fluorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and division. This inhibition can lead to the death of cancer cells or the reduction of pain and seizures in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In animal models, it has been shown to have anticonvulsant and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-Fluorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, its potential applications in the field of medicinal chemistry make it a promising candidate for further research. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in drug development.

Future Directions

There are many potential future directions for research involving 4-(4-Fluorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole. One area of focus could be the development of this compound-based drugs for the treatment of cancer and neurological disorders. Additionally, further studies could be conducted to better understand its mechanism of action and optimize its use in drug development. Finally, research could be conducted to explore the potential applications of this compound in other areas of medicine, such as infectious diseases or inflammation.

Synthesis Methods

The synthesis of 4-(4-Fluorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole can be achieved through a multistep process that involves the reaction of various reagents. One common method involves the reaction of 4-fluorobenzaldehyde with 3-phenylpyrrolidine in the presence of a base to form an imine intermediate. This intermediate is then reacted with thioamide to form the final product.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against various cancer cell lines, making it a promising candidate for further research in the development of anticancer drugs. Additionally, this compound has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of neurological disorders.

Properties

Molecular Formula

C19H17FN2S

Molecular Weight

324.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole

InChI

InChI=1S/C19H17FN2S/c20-17-8-6-15(7-9-17)18-13-23-19(21-18)22-11-10-16(12-22)14-4-2-1-3-5-14/h1-9,13,16H,10-12H2

InChI Key

GGNVUUYFBLWSNA-UHFFFAOYSA-N

SMILES

C1CN(CC1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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